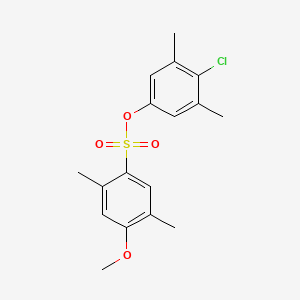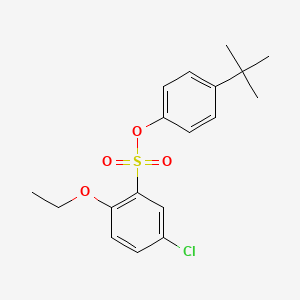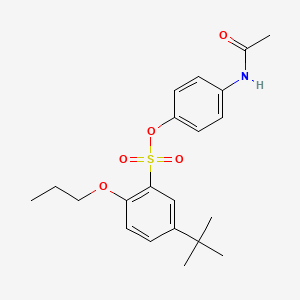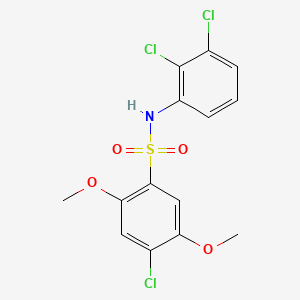
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
Mécanisme D'action
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide acts as a non-competitive antagonist of the NMDA receptor, binding to a site within the channel pore and blocking the passage of ions through the channel. This leads to the inhibition of excitatory neurotransmission and the prevention of neuronal damage.
Biochemical and Physiological Effects:
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the induction of apoptosis, and the modulation of dopamine and serotonin neurotransmission. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide in lab experiments is its potency and selectivity for the NMDA receptor. It has also been shown to have a long half-life, allowing for sustained inhibition of NMDA receptor activity. However, one of the limitations of using 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide is its potential for inducing neurotoxicity at high doses.
Orientations Futures
There are several future directions for research involving 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide, including the development of more selective NMDA receptor antagonists, the investigation of its potential therapeutic effects in various neurological and psychiatric disorders, and the exploration of its role in synaptic plasticity and learning and memory. Additionally, there is a need for further research on the potential neurotoxic effects of 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide and its optimal dosing and administration protocols in animal models.
Méthodes De Synthèse
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide can be synthesized through a multistep process involving the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride, followed by the reaction with 2,3-dichlorophenylamine and 4-chlorobenzenesulfonyl chloride. The final product is obtained through recrystallization from ethyl acetate.
Applications De Recherche Scientifique
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes, including neurodegenerative diseases, epilepsy, stroke, and addiction. It has been shown to block the effects of glutamate on NMDA receptors, leading to the inhibition of excitatory neurotransmission and the prevention of neuronal damage.
Propriétés
IUPAC Name |
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO4S/c1-21-11-7-13(12(22-2)6-9(11)16)23(19,20)18-10-5-3-4-8(15)14(10)17/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCOMJARJOWUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


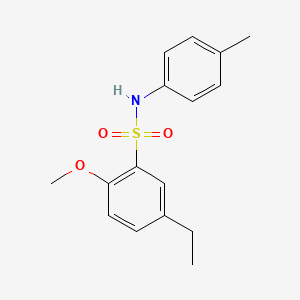

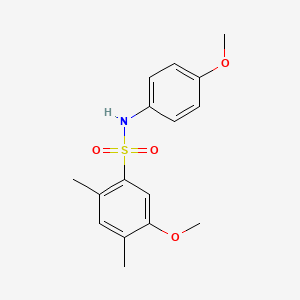


![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)




